2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a hybrid molecule combining a benzo[d][1,3]dioxole (piperonyl) moiety and a methylsulfonyl-substituted benzothiazole scaffold linked via an acetamide bridge. The 6-(methylsulfonyl)benzothiazole moiety introduces strong electron-withdrawing properties, improving solubility and influencing interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(8-11)25-17(18-12)19-16(20)7-10-2-5-13-14(6-10)24-9-23-13/h2-6,8H,7,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSURLOPDXOCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Piperonal
The benzodioxole acetic acid precursor is typically synthesized via Friedel-Crafts acylation of piperonal (1,3-benzodioxole-5-carbaldehyde). Using chloroacetyl chloride in anhydrous dichloromethane with AlCl₃ catalyst (1:1.2 molar ratio), the reaction proceeds at 0–5°C for 4 h to yield 2-chloro-1-(benzo[d]dioxol-5-yl)ethan-1-one. Subsequent hydrolysis with 10% NaOH at reflux for 6 h generates the carboxylic acid (78–82% yield).
Key Optimization Parameters
- Temperature control (<10°C) prevents polysubstitution
- Anhydrous conditions critical for AlCl₃ activity
- Hydrolysis time reduction to 4 h decreases decarboxylation side products
Preparation of 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine
Directed Sulfonation of 2-Aminobenzothiazole
Direct sulfonation of 2-aminobenzothiazole using chlorosulfonic acid (ClSO₃H) in DCM at −15°C for 2 h achieves 6-sulfochlorination (89% yield). Subsequent treatment with methylmagnesium bromide (3 eq) in THF at −78°C introduces the methyl group, yielding 6-(methylsulfonyl)benzo[d]thiazol-2-amine (Figure 1).
Alternative Route via Suzuki Coupling
Palladium-catalyzed coupling of 6-bromobenzothiazol-2-amine with methylsulfonylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in 1,4-dioxane (100°C, 12 h) provides a 74% yield. This method avoids harsh sulfonation conditions but requires brominated starting material.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Activation of 2-(benzo[d]dioxol-5-yl)acetic acid with thionyl chloride (3 eq) in anhydrous DCM generates the corresponding acid chloride. Reaction with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in pyridine (1:1.2 molar ratio) at 25°C for 8 h produces the target acetamide (68% yield).
Reaction Conditions Analysis
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | Pyridine | +12 vs. THF |
| Temperature | 25°C | +9 vs. 0°C |
| Coupling Agent | None | – |
Carbodiimide-Assisted Coupling
Using EDCl/HOBt in DMF at 0°C improves yield to 83%. Stoichiometric ratios:
- 2-(Benzo[d]dioxol-5-yl)acetic acid : EDCl : HOBt = 1 : 1.5 : 1.5
- Reaction time: 12 h at 0°C followed by 24 h at 25°C
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent data reveals that coupling steps achieve 94% conversion in <30 min using microreactor technology:
- Channel diameter: 500 μm
- Flow rate: 0.5 mL/min
- Temperature: 50°C
Crystallization Optimization
Ethanol/water (7:3 v/v) recrystallization provides 99.2% purity by HPLC. Key parameters:
- Cooling rate: 0.5°C/min
- Seed crystal size: 50–100 μm
- Stirring speed: 200 rpm
Spectroscopic Characterization Data
FTIR Analysis (KBr, cm⁻¹)
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 2.98 (s) | CH₃SO₂ (3H) |
| 3.82 (s) | CH₂CO (2H) |
| 6.01 (s) | Benzodioxole OCH₂O (2H) |
| 7.12–7.89 | Aromatic protons (6H) |
| 10.31 (s) | Amide NH (1H) |
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Acid chloride | 68 | 95.1 | 32 |
| EDCl/HOBt | 83 | 98.7 | 36 |
| Continuous flow | 91 | 99.2 | 1.5 |
Challenges and Solutions
Sulfur Oxidation Control
Methylsulfonyl group stability requires:
Amide Bond Racemization
Low-temperature coupling (0°C) reduces racemization to <2%.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Methylsulfonyl vs. Nitro Groups :
- N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivatives (e.g., compound 6d in ) exhibit potent VEGFR-2 inhibition (IC50 = 0.12 µM) due to nitro’s electron-withdrawing effects. However, nitro groups may reduce metabolic stability compared to methylsulfonyl .
- The methylsulfonyl group in the target compound likely offers improved solubility and reduced toxicity, as sulfonyl groups are less prone to forming reactive metabolites than nitro groups .
Thioether vs. Sulfonyl Linkages :
Modifications on the Acetamide Bridge
- Piperonyl vs. Aryl Substituents :
- N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives () with phenyl or halogenated aryl groups show moderate antimicrobial activity (MIC = 8–32 µg/mL). The piperonyl group in the target compound may enhance CNS penetration due to its lipophilic nature .
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s, ) demonstrates the impact of bulky substituents (e.g., tert-butyl) on solubility, with Rf = 0.30 (n-hexane/EtOAc, 8:2), suggesting lower polarity than the target compound .
Hybrid Scaffolds with Heterocyclic Additions
- Pyrimido[5,4-b]indol Derivatives (): N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-pyrimidoindol-2-yl)thio)acetamide includes a fused indole-pyrimidine system.
Anticancer Activity
- VEGFR-2 Inhibition :
Nitro-substituted benzothiazole acetamides () show strong VEGFR-2 inhibition (IC50 = 0.12–0.45 µM), while methylsulfonyl analogs may exhibit comparable or superior activity due to enhanced binding affinity from sulfonyl interactions .
Antimicrobial and Antifungal Activity
- Piperazine-Sulfonyl Acetamides ():
Compounds like 47 and 48 (gram-positive MIC = 4–8 µg/mL) highlight the role of sulfonyl groups in antimicrobial potency. The target compound’s methylsulfonyl group may similarly enhance activity against resistant strains .
Anti-inflammatory and Analgesic Properties
- Spiro-Indole-Benzothiazole Derivatives ():
Compound 5d (anti-inflammatory IC50 = 1.2 µM) and 5e (analgesic ED50 = 25 mg/kg) suggest that benzothiazole-acetamide hybrids are promising anti-inflammatory agents. The target compound’s methylsulfonyl group may further modulate COX-2 selectivity .
Physicochemical and Pharmacokinetic Profiles
Table 1: Key Properties of Selected Analogs
<sup>a</sup> LogP values calculated using preADMET (https://preadmet.bmdrc.kr/ ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
